5-Chloronicotinaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloronicotinaldehyde and its derivatives involves various chemical routes, each tailored to yield specific structural modifications. For example, the synthesis of chlorinated aldehydes, including 5-Chloronicotinaldehyde derivatives, has been explored through reactions involving salicylic aldehyde and formaldehyde in the presence of concentrated hydrochloric acid, which, after purification, yields the desired aldehydes as confirmed through spectroscopic analysis (Miao Yu, 2010). Improvements in synthesis methods have led to increased yields and reduced solvent usage, highlighting the progress in the efficient production of such compounds (Xiong Ya, 2009).
Molecular Structure Analysis
The molecular structure of 5-Chloronicotinaldehyde derivatives has been elucidated through various spectroscopic techniques, including X-ray diffraction. These studies reveal intricate details about the spatial arrangement of atoms within the molecules and their electronic configurations, which are crucial for understanding their reactivity and interactions with other molecules. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been determined, showing specific orientations and interactions that are key to its chemical behavior (Cunjin Xu & Yan-Qin Shi, 2011).
Chemical Reactions and Properties
5-Chloronicotinaldehyde participates in various chemical reactions, serving as a versatile intermediate for the synthesis of complex organic molecules. Its chemical properties enable it to undergo reactions such as nucleophilic substitution and condensation, leading to the formation of novel compounds with potential applications in different sectors. The reactivity of 5-Chloronicotinaldehyde derivatives has been exploited in the synthesis of heterocyclic compounds, demonstrating the compound's role as a valuable building block in organic synthesis (P. Narender et al., 2006).
Scientific Research Applications
Anti-mycobacterial and Cytotoxic Activities : A study explored Knoevenagel derivatives and (E)-α,β-unsaturated esters and ketones prepared from 2-chloronicotinaldehyde, evaluating their anti-mycobacterial activity against Mycobacterium tuberculosis. Certain compounds exhibited potent activity, with compound 5j being the most potent Mtb inhibitor. These compounds also displayed significant cytotoxicity against different cell lines, suggesting their potential as anti-mycobacterial therapeutic agents (Suman et al., 2013).
Organotin-Based Bifunctional Reagents : Another study focused on the creation of organotin-based bifunctional reagents, including 4-chloro-2-lithio-1-botene. These reagents proved useful for reactions with aldehydes and ketones, offering new methods for synthetic chemistry (Piers & Karunaratne, 1989).
Low-Temperature Infrared Spectra and UV-Induced Rotamerization : A study investigated 5-Chlorosalicylaldehyde, important in fragrance, dye, and pharmaceutical synthesis. It examined its infrared spectra and UV-induced rotamerization, revealing different conformers and their transformation under UV irradiation. This research provides insights into the structural and vibrational properties of 5-Chlorosalicylaldehyde (Brito et al., 2022).
Synthesis of Fluorescent Derivatives : Chloroacetaldehyde, a related compound, was used in a study for fluorimetric labeling of adenine compounds. This method showed potential for quantitative analysis in high-performance liquid chromatography, indicating its application in adenine compound studies (Sonoki et al., 1989).
Applications in Leather Industry : Furfural products, which relate to aldehyde chemistry, were discussed in their use in leather manufacturing. This research outlined the preparation and development of furfural and its derivatives, highlighting their application in green chemistry and industrial processes (Zhang, 2009).
Antioxidant and Nutraceutical Properties : Chlorogenic acid, chemically similar to 5-Chloronicotinaldehyde, was examined for its dual role as a food additive and a nutraceutical against metabolic syndrome. It displayed antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Santana-Gálvez et al., 2017).
Safety And Hazards
5-Chloronicotinaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding eating, drinking, or smoking when using this product . It should be stored in a well-ventilated place, with the container kept tightly closed .
properties
IUPAC Name |
5-chloropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCELHNLIYYAOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560374 | |
Record name | 5-Chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloronicotinaldehyde | |
CAS RN |
113118-82-4 | |
Record name | 5-Chloro-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113118-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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